(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
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Biological Activity
The compound (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel derivative that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and an α,β-unsaturated carbonyl system. This combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action of this compound.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the triazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have allowed for more efficient routes that minimize environmental impact while maximizing yield and purity .
Antimicrobial Activity
Research has shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have demonstrated moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
---|---|---|
2e | 32 | 16 |
Target | TBD | TBD |
Anticancer Activity
In vitro studies have indicated that triazolo[4,3-a]pyrazine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have been evaluated against human colon cancer cell lines HCT116 and HT29. The results showed IC50 values in the low micromolar range, indicating promising anticancer activity .
Cell Line | IC50 Value (µM) |
---|---|
HCT116 | 0.98 ± 0.08 |
HT29 | 6.58 - 11.10 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involving c-Met and VEGFR kinases, which play critical roles in cancer cell proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins .
Case Studies
Several studies have focused on the biological evaluation of triazolo[4,3-a]pyrazine derivatives:
- A study demonstrated that a related compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM. The compound induced apoptosis through caspase activation .
- Another investigation highlighted the antibacterial efficacy of a structurally analogous compound against multi-drug resistant strains of bacteria .
Properties
IUPAC Name |
(E)-2-methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15(14-17-6-4-3-5-7-17)20(27)25-12-10-24(11-13-25)18-19-23-22-16(2)26(19)9-8-21-18/h3-9,14H,10-13H2,1-2H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGVGGSHGYSOT-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C(=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C(=C/C4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.